

# JGB1741: A Comprehensive Technical Guide on its Discovery, Synthesis, and Preclinical Evaluation

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## Compound of Interest

Compound Name: JGB1741

Cat. No.: B560395

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## Abstract

**JGB1741** is a potent and selective small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including cell survival, DNA repair, and apoptosis. Developed as a derivative of the known SIRT1 inhibitor sirtinol, **JGB1741** has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **JGB1741**, presenting key data in a structured format to facilitate further research and development.

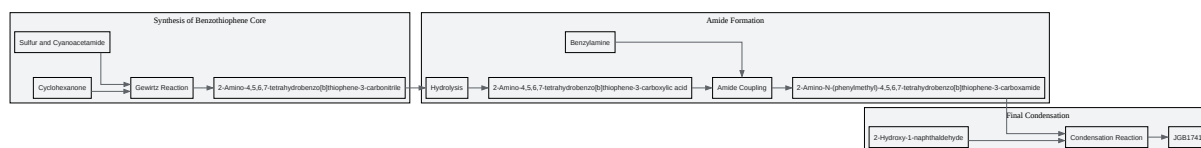
## Discovery and Rationale

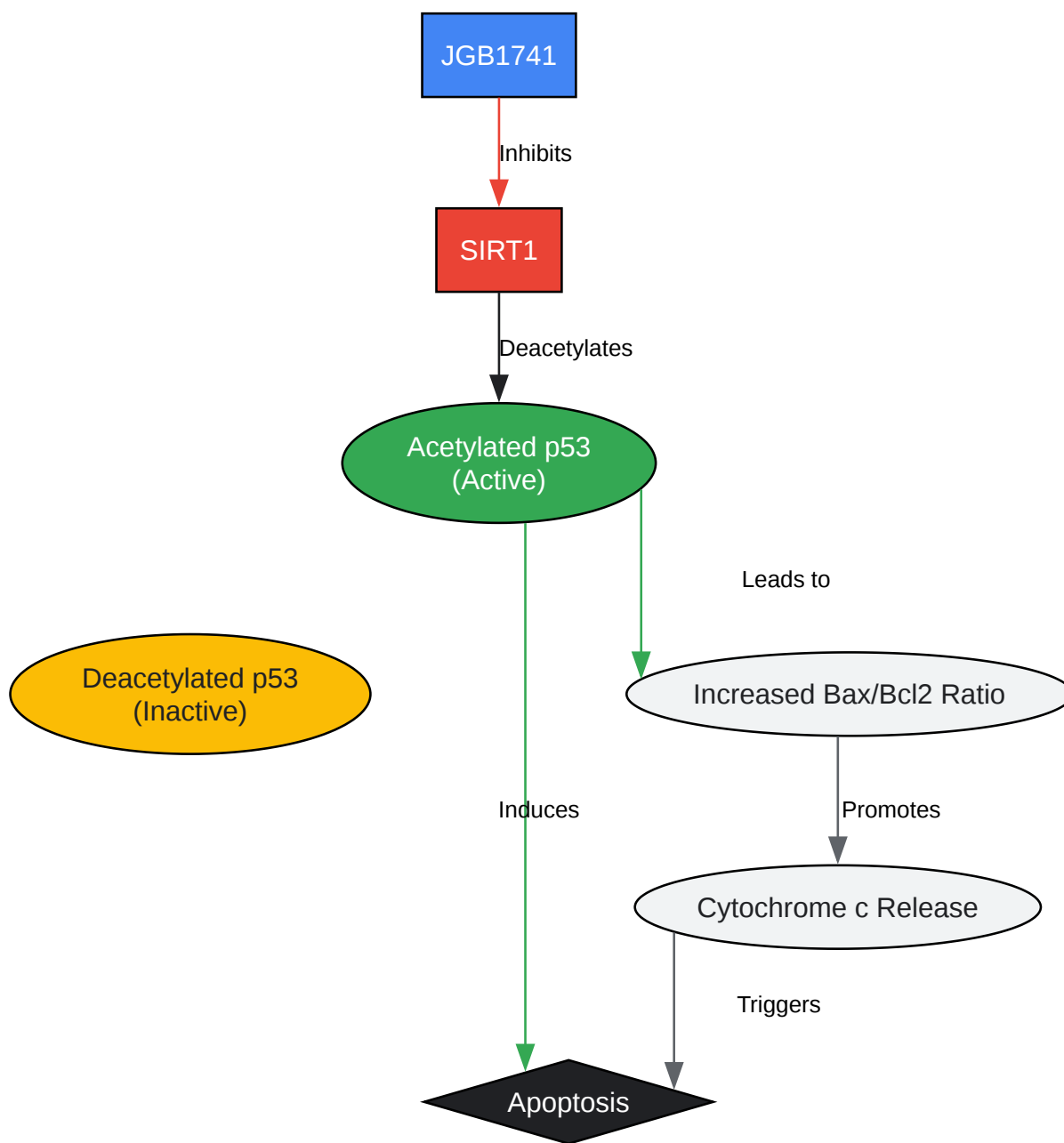
**JGB1741** was developed through a medicinal chemistry approach aimed at improving the potency and selectivity of sirtinol, a known inhibitor of SIRT1.<sup>[1][2]</sup> The rationale for targeting SIRT1 in cancer is based on its overexpression in various malignancies, where it contributes to tumor progression by deacetylating and inactivating tumor suppressor proteins, most notably p53.<sup>[1][3][4]</sup> By inhibiting SIRT1, **JGB1741** aims to restore the acetylation and, consequently, the tumor-suppressive function of p53, leading to cancer cell apoptosis.<sup>[1][4]</sup>

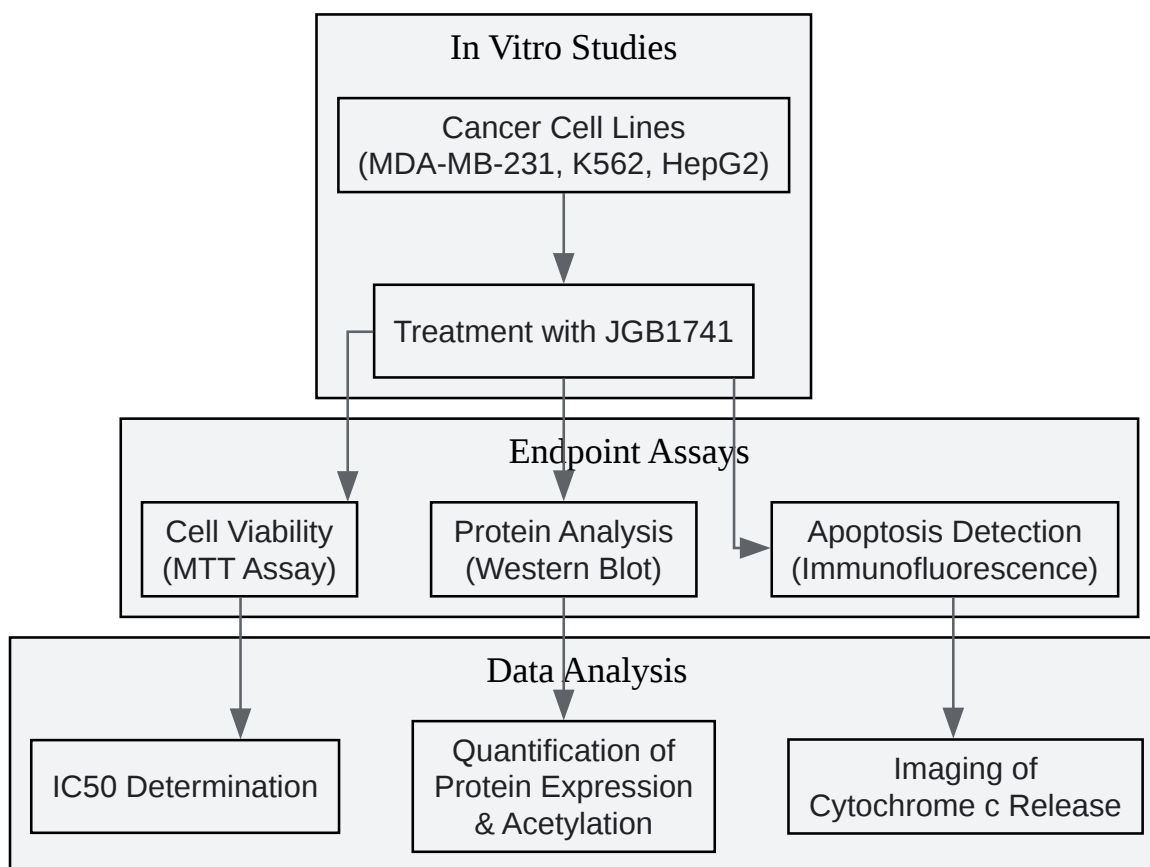
## Synthesis

While a detailed, step-by-step synthesis protocol for **JGB1741** is not publicly available, its chemical name, 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide, and its development from sirtinol suggest a likely synthetic route involving the condensation of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative with 2-hydroxy-1-naphthaldehyde. The synthesis of the benzothiophene core is a key step, likely following established methods such as the Gewirtz reaction.

## Logical Synthesis Workflow







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## References

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